N-(4-Methoxy-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine
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Overview
Description
N-(4-Methoxy-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine is a synthetic organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-3-(trifluoromethyl)benzylamine and tetrahydro-2H-pyran-4-one.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane (DCM), and the reaction is catalyzed by a base such as potassium carbonate (K2CO3).
Procedure: The benzylamine is reacted with the tetrahydropyranone in the presence of the base and solvent. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Purification: The product is purified using column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-methoxy-3-(trifluoromethyl)benzaldehyde or 4-methoxy-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of N-(4-Methoxy-3-methylbenzyl)tetrahydro-2H-pyran-4-amine.
Substitution: Formation of N-(4-Methoxy-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-yl derivatives.
Scientific Research Applications
N-(4-Methoxy-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site.
Pathways Involved: The compound can affect signaling pathways by altering the activity of key proteins involved in cellular communication and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethylbenzyl moiety but lacks the tetrahydropyran ring.
N-(4-Methoxybenzyl)tetrahydro-2H-pyran-4-amine: Similar structure but without the trifluoromethyl group.
Uniqueness
N-(4-Methoxy-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine is unique due to the combination of the methoxy, trifluoromethyl, and tetrahydropyran groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.
Properties
IUPAC Name |
N-[[4-methoxy-3-(trifluoromethyl)phenyl]methyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2/c1-19-13-3-2-10(8-12(13)14(15,16)17)9-18-11-4-6-20-7-5-11/h2-3,8,11,18H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLRHIHJWSYPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCOCC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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